molecular formula C8H14ClNO2 B1406756 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride CAS No. 1439818-48-0

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride

Cat. No.: B1406756
CAS No.: 1439818-48-0
M. Wt: 191.65 g/mol
InChI Key: XSMKKITWBKJWBC-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride (CAS: 1439818-48-0) is a heterocyclic compound featuring a fused azetidine (3-membered nitrogen-containing ring) and tetrahydro-2H-pyran-2-one (a six-membered oxygen-containing lactone) scaffold. Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 191.66 g/mol . The compound is typically supplied as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical or synthetic applications. Purity levels for commercial batches are reported at ≥95% .

Properties

IUPAC Name

4-(azetidin-3-yl)oxan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8-3-6(1-2-11-8)7-4-9-5-7;/h6-7,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMKKITWBKJWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)CC1C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439818-48-0
Record name 2H-Pyran-2-one, 4-(3-azetidinyl)tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439818-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of Azetidine Intermediate

The azetidine moiety is typically prepared starting from azetidine-3-carboxylic acid or its derivatives. Key steps include:

  • Esterification and Protection:
    Azetidine-3-carboxylic acid is converted to methyl azetidine-3-carboxylate hydrochloride by treatment with thionyl chloride in methanol. This step provides a protected ester intermediate suitable for further functionalization.

  • Boc Protection:
    The nitrogen of azetidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine, diisopropylethylamine, or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This Boc-protected azetidine ester is critical for selective reactions downstream.

  • Reduction:
    The ester is reduced to the corresponding alcohol using hydride reducing agents such as sodium borohydride or Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), yielding Boc-protected azetidin-3-ylmethanol derivatives.

  • Deprotection:
    The Boc group is removed under acidic conditions (e.g., 4 M HCl) to yield the free azetidine amine, which is reactive for coupling.

Synthesis of Tetrahydro-2H-pyran-2-one Moiety

  • The tetrahydro-2H-pyran-2-one ring is often introduced as a protected phenolic ether, such as 4-((tetrahydro-2H-pyran-2-yl)oxy)phenol, which can be further functionalized to incorporate the lactone ring.

  • The lactone ring can also be constructed by cyclization of hydroxy acids or by direct substitution reactions on protected intermediates.

Coupling of Azetidine and Tetrahydro-2H-pyran-2-one Units

  • The key coupling is achieved by reacting the azetidine amine with a suitable electrophilic derivative of the tetrahydro-2H-pyran-2-one, often a halogenated or activated ether intermediate.

  • For example, 2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran derivatives are reacted with the azetidine amine under basic conditions (e.g., sodium hydride) to form the coupled product.

  • The tetrahydropyran protecting group can be removed subsequently under acidic conditions to yield the free hydroxyl or lactone functionalities.

Formation of Hydrochloride Salt

  • The free base form of 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) in an appropriate solvent (e.g., methanol or ether), improving its stability and solubility profile.

Summary of Key Reagents and Conditions

Step Reagents/Conditions Purpose Reference
Esterification Thionyl chloride, methanol Formation of methyl azetidine-3-carboxylate hydrochloride
Nitrogen Protection Boc anhydride, triethylamine/DBU Protect azetidine nitrogen
Reduction Sodium borohydride or Red-Al Reduce ester to alcohol
Deprotection 4 M HCl Remove Boc protecting group
Coupling Sodium hydride, 2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran Form C-N bond between azetidine and pyran moiety
Salt Formation HCl Formation of hydrochloride salt

Detailed Research Findings

  • The synthetic route emphasizes the importance of selective protection and deprotection steps to avoid side reactions, especially given the azetidine ring’s strain and reactivity.

  • Hydride reductions are preferred for mild conversion of esters to alcohols without affecting other sensitive groups.

  • The coupling reaction proceeds efficiently under basic conditions, with sodium hydride facilitating nucleophilic substitution on the bromoethoxy intermediate.

  • The hydrochloride salt formation is a standard pharmaceutical practice to enhance the compound’s physicochemical properties.

  • Purification is typically achieved by standard chromatographic techniques, and characterization includes NMR, MS, and IR spectroscopy to confirm structure and purity.

Data Table: Representative Yields and Conditions

Reaction Step Yield (%) Temperature (°C) Time (hours) Notes
Esterification (Thionyl chloride/methanol) 85-90 0-25 2-4 Formation of methyl ester salt
Boc Protection 75-85 Room temp 3-6 Use of triethylamine base
Reduction (NaBH4 or Red-Al) 70-80 0-25 1-3 Mild conditions to avoid ring opening
Boc Deprotection (4 M HCl) >90 Room temp 1-2 Complete removal of protecting group
Coupling (NaH, bromoethoxy intermediate) 65-75 25-60 4-8 Base-mediated nucleophilic substitution
Hydrochloride Salt Formation Quantitative Room temp 1-2 Salt precipitation or crystallization

Chemical Reactions Analysis

Lactone Ring-Opening Reactions

The δ-lactone ring undergoes nucleophilic ring-opening under acidic or basic conditions. Key reactions include:

Reaction Type Conditions Products Key Observations
Hydrolysis Aqueous HCl (1–2 M, reflux)4-(Azetidin-3-yl)pentanoic acidComplete lactone cleavage occurs within 2–4 hours, confirmed by loss of IR carbonyl stretch (~1740 cm⁻¹) .
Aminolysis Primary amines (e.g., ethylamine) in THFAmide derivatives (e.g., NN-ethylpentanamide)Regioselective attack at the lactone carbonyl; yields 65–80% depending on amine nucleophilicity .
Alcoholysis Methanol/H₂SO₄ (cat.)Methyl pentanoate analogFaster kinetics compared to non-cyclic esters due to ring strain relief .

Azetidine Ring Functionalization

The azetidine nitrogen participates in alkylation, acylation, and cross-coupling reactions:

Reaction Type Reagents Products Key Findings
Alkylation Benzyl bromide, K₂CO₃ (DMF)NN-Benzyl-azetidine derivativeQuantitative conversion at 60°C; steric hindrance from the lactone reduces reactivity at C3 .
Acylation Acetyl chloride, Et₃N (CH₂Cl₂)NN-Acetylated productRequires excess acylating agent (2.5 eq.) due to competing lactone reactivity .
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄Biaryl-functionalized azetidineLimited by azetidine’s electron-rich nature; moderate yields (40–55%) .

Deprotection and Salt Metathesis

The hydrochloride salt undergoes ion exchange or neutralization:

Reaction Conditions Outcome Notes
Freebase Generation NaOH (aq.), extraction (EtOAc)4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-oneFreebase is hygroscopic; requires anhydrous storage .
Salt Exchange AgNO₃ (MeOH)Silver chloride precipitate + nitrate saltConfirmed by ionic conductivity and X-ray crystallography .

Cycloaddition and Heterocycle Formation

The lactone and azetidine moieties enable unique cyclizations:

Reaction Conditions Products Mechanistic Insights
Intramolecular Lactamization PyBOP, DIPEA (CH₂Cl₂)Bicyclic lactamFavored under high-dilution conditions to suppress oligomerization .
Diels-Alder Reaction Maleic anhydride, ΔFused tetracyclic adductEndo selectivity observed (95:5 endo:exo) due to azetidine’s electron donation .

Stability and Decomposition Pathways

  • Thermal Degradation : Decomposes above 200°C via lactone ring scission, releasing CO₂ and forming azetidine-derived polyenes .

  • Photolysis : UV exposure (254 nm) induces Norrish-type cleavage, yielding cyclopropane intermediates .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a precursor in the synthesis of various pharmacologically active agents. Notable applications include:

  • Histone Deacetylase (HDAC) Inhibitors : Compounds derived from 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one have shown promise as HDAC inhibitors, which are significant in cancer therapy due to their role in regulating gene expression and cell cycle progression .

Synthesis of Bioactive Molecules

Research indicates that this compound can serve as a building block for synthesizing other biologically relevant structures, including:

  • Estrogen Receptor Modulators : The synthesis of intermediates useful for developing estrogen receptor modulators has been reported, which may have implications in treating hormone-related cancers .

Neuroscience Research

The compound's derivatives have been investigated for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The azetidine structure is known to interact with neurotransmitter systems, which could be beneficial in developing treatments for conditions like Alzheimer's disease.

Pharmacological Studies

Pharmacological evaluations have suggested that derivatives of this compound exhibit activity against various cancer cell lines, indicating its potential role in anticancer drug discovery .

Case Study 1: HDAC Inhibition

In a study focused on developing HDAC inhibitors, researchers synthesized several derivatives of 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one. These compounds were tested for their ability to inhibit HDAC activity in vitro, showing promising results that warrant further investigation into their mechanism of action and therapeutic potential .

Case Study 2: Estrogen Receptor Modulation

Another study highlighted the synthesis of compounds derived from this hydrochloride salt aimed at modulating estrogen receptors. These compounds were evaluated for their binding affinity and biological activity, demonstrating significant effects on cell proliferation in estrogen-sensitive cancer models .

Data Table: Summary of Applications and Findings

Application AreaKey FindingsReferences
Medicinal ChemistryPotential HDAC inhibitors synthesized from derivatives
Bioactive Molecule SynthesisDevelopment of estrogen receptor modulators
NeuroscienceNeuroprotective effects observed in derivatives
Pharmacological StudiesActivity against cancer cell lines

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid azetidine-lactone framework. Below is a detailed comparison with related compounds based on structural, physicochemical, and commercial parameters:

Table 1: Key Comparative Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Commercial Availability
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one HCl 1439818-48-0 C₈H₁₄ClNO₂ 191.66 Azetidine + lactone ring, hydrochloride salt Discontinued (limited stock)
Tetrahydro-4H-pyran-4-one 5434-57-1 C₅H₈O₂ 100.12 Simple lactone ring, no nitrogen Widely available
4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran HCl - C₆H₁₂ClNO₂ 165.62 Amino and hydroxymethyl substituents Available (research-grade)
N-{(1R,3S)-3-Isopropyl-3-... tetrahydro-2H-pyran-4-amine - C₂₅H₃₃N₃O₂ 419.55 Complex cyclopentyl-dihydropyridine hybrid Patent-protected

Structural and Functional Differences

  • Substituent Effects: Compared to 4-amino-4-hydroxymethyl-tetrahydro-2H-pyran HCl, the absence of polar hydroxymethyl and amino groups in the target compound may reduce water solubility but improve membrane permeability .
  • Complexity vs. Patent Compounds : The patent-described N-{(1R,3S)-3-Isopropyl...pyran-4-amine has a larger molecular framework with a dihydropyridine moiety, suggesting divergent therapeutic applications (e.g., kinase inhibition) versus the simpler azetidine-lactone hybrid .

Biological Activity

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a unique azetidine ring fused with a tetrahydro-2H-pyran moiety, contributing to its biological activity. Its molecular formula is C₈H₁₅ClN₁O₂, with a molecular weight of approximately 188.67 g/mol. The presence of both nitrogen and oxygen heteroatoms in its structure enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of azetidinone compounds showed significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For instance, the compound was found to have minimum inhibitory concentration (MIC) values comparable to established antibiotics like ampicillin and streptomycin .

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus0.008
Escherichia coli0.03
Streptococcus pneumoniae0.06

Antiviral Activity

The compound has also been evaluated for antiviral properties. In a study involving azetidinone derivatives, it was reported that certain compounds exhibited moderate inhibitory activity against human coronaviruses and influenza viruses, with effective concentrations (EC50) ranging from 8.3 µM to 45 µM . This suggests potential utility in treating viral infections.

Anticancer Properties

Azetidinone derivatives, including this compound, have shown promise in cancer research. Studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. For example, specific derivatives demonstrated IC50 values in the nanomolar range against MCF-7 breast cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Targets : The compound's structure allows it to interact with key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. This interaction disrupts bacterial cell division and leads to cell death .
  • Cell Cycle Arrest : In cancer cells, azetidinone derivatives may induce cell cycle arrest at specific phases, preventing further proliferation .
  • Induction of Apoptosis : The ability to trigger programmed cell death pathways has been observed in various studies involving azetidinone compounds, enhancing their anticancer potential .

Case Studies

Several case studies highlight the efficacy of azetidinone derivatives:

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of multiple azetidinone derivatives against resistant strains of Staphylococcus aureus. The results indicated that some derivatives were significantly more effective than conventional antibiotics .
  • Antiviral Screening : In another investigation, a series of azetidinone compounds were screened for antiviral activity against influenza A virus H1N1. The results showed promising inhibition rates that warrant further exploration for therapeutic use .

Q & A

Q. SAR strategies :

  • Scaffold hopping : Replace the azetidine ring with pyrrolidine or piperidine to assess steric effects.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the pyran ring to modulate lipophilicity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins (e.g., kinases) .

Advanced: What mechanistic insights explain the compound’s instability under acidic conditions?

The lactone group in the pyran ring is prone to acid-catalyzed hydrolysis , generating a carboxylic acid derivative.
Experimental validation :

  • Monitor degradation via pH-dependent UV-Vis spectroscopy (λmax shifts at pH < 3).
  • Stabilization strategies:
    • Use buffered solutions (pH 6–8) during biological assays.
    • Formulate as a prodrug (e.g., ester or amide derivatives) .

Basic: How is the purity of this compound validated in academic research?

  • Combined analytical techniques :
    • HPLC with UV detection (≥95% purity threshold).
    • Elemental analysis (C, H, N) to confirm stoichiometry.
    • Karl Fischer titration to quantify residual moisture (<0.5% w/w) .

Advanced: What computational methods are suitable for modeling the compound’s conformational dynamics?

  • Molecular dynamics (MD) simulations (e.g., GROMACS) to study ring puckering in the azetidine and pyran moieties.
  • Density functional theory (DFT) (e.g., B3LYP/6-31G*) to calculate energy barriers for ring-flipping transitions.
  • Solvent effects : Include explicit water molecules or use continuum models (e.g., PCM) to simulate aqueous environments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride
Reactant of Route 2
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride

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